Cas no 52606-06-1 (2,6-dimethoxy-4-Pyridinemethanol)

2,6-dimethoxy-4-Pyridinemethanol 化学的及び物理的性質
名前と識別子
-
- 2,6-dimethoxy-4-Pyridinemethanol
- (2,6-Dimethoxypyridin-4-yl)methanol
- CS-0195727
- MFCD18803411
- 52606-06-1
- (2,6-Dimethoxy-4-pyridinyl)methanol #
- DB-346546
- E91691
- AB93150
- (2,6-Dimethoxy-4-pyridyl)methanol
- AMY30394
- 2,6-Dimethoxy-4-pyrimidinemethanol
- SCHEMBL2547333
- CCA60606
-
- MDL: MFCD18803411
- インチ: InChI=1S/C8H11NO3/c1-11-7-3-6(5-10)4-8(9-7)12-2/h3-4,10H,5H2,1-2H3
- InChIKey: RCHWUYBCJONUSA-UHFFFAOYSA-N
- SMILES: COC1=CC(=CC(=N1)OC)CO
計算された属性
- 精确分子量: 169.07393
- 同位素质量: 169.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 120
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.6
- トポロジー分子極性表面積: 51.6Ų
じっけんとくせい
- PSA: 51.58
2,6-dimethoxy-4-Pyridinemethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB516189-500 mg |
2,6-Dimethoxy-4-pyridinemethanol; . |
52606-06-1 | 500MG |
€362.30 | 2022-07-29 | ||
Advanced ChemBlocks | O29107-1G |
2,6-Dimethoxy-4-pyridinemethanol |
52606-06-1 | 95% | 1G |
$305 | 2023-09-15 | |
Matrix Scientific | 153518-5g |
(2,6-Dimethoxypyridin-4-yl)methanol, 95% |
52606-06-1 | 95% | 5g |
$2960.00 | 2023-09-07 | |
Matrix Scientific | 153518-10g |
(2,6-Dimethoxypyridin-4-yl)methanol, 95% |
52606-06-1 | 95% | 10g |
$4810.00 | 2023-09-07 | |
abcr | AB516189-1 g |
2,6-Dimethoxy-4-pyridinemethanol; . |
52606-06-1 | 1g |
€486.60 | 2022-07-29 | ||
A2B Chem LLC | AB53467-1g |
(2,6-Dimethoxy-4-pyridyl)methanol |
52606-06-1 | 97% | 1g |
$344.00 | 2024-04-19 | |
Aaron | AR003B9J-500mg |
(2,6-Dimethoxy-4-pyridyl)methanol |
52606-06-1 | 95% | 500mg |
$315.00 | 2025-02-12 | |
Alichem | A029188442-25g |
(2,6-Dimethoxypyridin-4-yl)methanol |
52606-06-1 | 97% | 25g |
$3551.00 | 2023-09-01 | |
abcr | AB516189-500mg |
2,6-Dimethoxy-4-pyridinemethanol; . |
52606-06-1 | 500mg |
€385.50 | 2023-09-02 | ||
Aaron | AR003B9J-1g |
(2,6-Dimethoxy-4-pyridyl)methanol |
52606-06-1 | 95% | 1g |
$419.00 | 2025-02-12 |
2,6-dimethoxy-4-Pyridinemethanol 関連文献
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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5. Book reviews
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
2,6-dimethoxy-4-Pyridinemethanolに関する追加情報
Professional Introduction to 2,6-dimethoxy-4-Pyridinemethanol (CAS No. 52606-06-1)
2,6-dimethoxy-4-Pyridinemethanol, identified by its Chemical Abstracts Service (CAS) number 52606-06-1, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic alcohol, featuring a pyridine core with methanol substituents at the 2- and 6-positions, has garnered attention due to its versatile structural framework and potential applications in drug discovery and medicinal chemistry. The compound’s unique electronic and steric properties make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of bioactive agents targeting neurological and metabolic pathways.
The structural motif of 2,6-dimethoxy-4-Pyridinemethanol positions it as a key precursor in the construction of pharmacophores that exhibit inhibitory activity against various enzymes and receptors. Recent advancements in computational chemistry have highlighted its role as a scaffold for designing molecules with enhanced binding affinity and selectivity. For instance, studies have demonstrated its utility in generating derivatives with potential applications in treating neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease. The methoxy groups at the 2- and 6-positions not only influence the compound’s solubility and metabolic stability but also provide handles for further functionalization, enabling chemists to tailor its biological profile to specific therapeutic needs.
In the context of modern drug development, 2,6-dimethoxy-4-Pyridinemethanol has been explored as a building block for kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer signaling pathways. The pyridine ring’s ability to interact with metal ions and form coordination complexes has been leveraged to design molecules with improved pharmacokinetic properties. Additionally, its methanol moiety serves as a site for hydrogen bonding interactions, which are critical for achieving high receptor occupancy in biological systems. These characteristics have made it a subject of interest for medicinal chemists seeking to develop next-generation therapeutics.
The synthesis of 2,6-dimethoxy-4-Pyridinemethanol typically involves multi-step organic transformations starting from readily available pyridine derivatives. Advances in catalytic methods have enabled more efficient and sustainable routes to this compound, reducing reliance on hazardous reagents and minimizing waste generation. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce the methoxy groups with high regioselectivity. Such methodologies align with the growing emphasis on green chemistry principles in pharmaceutical manufacturing, ensuring that the production of 2,6-dimethoxy-4-Pyridinemethanol is environmentally responsible.
Recent preclinical studies have underscored the potential of derivatives of 2,6-dimethoxy-4-Pyridinemethanol in modulating inflammatory responses and immune function. The compound’s ability to modulate cytokine release has been investigated in models of autoimmune diseases, suggesting its therapeutic relevance beyond oncology applications. Furthermore, its interaction with cytochrome P450 enzymes has been studied to assess its metabolic fate and potential for drug-drug interactions. These insights are crucial for optimizing dosing regimens and ensuring patient safety in clinical trials.
The growing interest in 2,6-dimethoxy-4-Pyridinemethanol has also spurred research into its role in central nervous system (CNS) drug discovery. The pyridine scaffold is known to penetrate the blood-brain barrier effectively, making it an attractive platform for developing neuroactive compounds. Functionalization strategies have been employed to enhance its affinity for neurotransmitter receptors such as serotonin and dopamine receptors. Such modifications hold promise for treating conditions like depression, anxiety disorders, and cognitive impairments.
In conclusion,2,6-dimethoxy-4-Pyridinemethanol (CAS No. 52606-06-1) represents a compelling candidate for further exploration in pharmaceutical research due to its structural versatility and functional potential. Its applications span multiple therapeutic areas, from oncology to neurology, underscoring its importance as a chemical probe and synthetic intermediate. As methodologies for drug discovery continue to evolve towards precision medicine,2,6-dimethoxy-4-Pyridinemethanol is poised to play an integral role in developing innovative treatments that address unmet medical needs.
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